1-Benzoyl-3-(trifluoromethyl)piperidine
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Overview
Description
1-Benzoyl-3-(trifluoromethyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The trifluoromethyl group attached to the piperidine ring enhances the compound’s chemical stability and biological activity .
Preparation Methods
The synthesis of 1-Benzoyl-3-(trifluoromethyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 1-benzoylpiperidine with trifluoromethylating agents under specific conditions . Industrial production methods often utilize continuous flow reactions and catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzoyl-3-(trifluoromethyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzoyl-3-(trifluoromethyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors . This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-Benzoyl-3-(trifluoromethyl)piperidine can be compared with other piperidine derivatives and trifluoromethyl-containing compounds. Similar compounds include:
1-Benzoylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)piperidine: Lacks the benzoyl group, leading to variations in its reactivity and applications.
The presence of both the benzoyl and trifluoromethyl groups in this compound makes it unique and enhances its stability and biological activity .
Properties
Molecular Formula |
C13H14F3NO |
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Molecular Weight |
257.25 g/mol |
IUPAC Name |
phenyl-[3-(trifluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)11-7-4-8-17(9-11)12(18)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |
InChI Key |
XFEHYCMWGYIIJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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